2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide

Catalog No.
S16160101
CAS No.
M.F
C9H12BrN3O3
M. Wt
290.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl...

Product Name

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide

IUPAC Name

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-propan-2-ylacetamide

Molecular Formula

C9H12BrN3O3

Molecular Weight

290.11 g/mol

InChI

InChI=1S/C9H12BrN3O3/c1-5(2)11-7(14)4-13-3-6(10)8(15)12-9(13)16/h3,5H,4H2,1-2H3,(H,11,14)(H,12,15,16)

InChI Key

HPPZDRRCKSMDSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=C(C(=O)NC1=O)Br

The compound 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-isopropylacetamide is a synthetic organic molecule characterized by its complex pyrimidine structure. It features a bromine atom at the 5-position of the pyrimidine ring and two carbonyl groups that contribute to its dioxo functionality. The molecular formula for this compound is C9H12BrN3O2C_9H_{12}BrN_3O_2 with a molecular weight of approximately 290.11 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural properties that may influence biological activity.

Typical of amides and pyrimidines. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl groups may be reduced to alcohols or other functional groups depending on the reducing agent used.
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Research indicates that compounds similar to 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-isopropylacetamide exhibit significant biological activities. These may include:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor Properties: Pyrimidine derivatives are often investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: Certain compounds in this class may act as inhibitors for specific enzymes involved in metabolic pathways.

The synthesis of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-isopropylacetamide can be achieved through several methods:

  • Condensation Reactions: Combining 5-bromo-2,4-dioxo-3,4-dihydropyrimidine with isopropylacetamide under suitable conditions (e.g., heat, solvent) can yield the desired compound.
  • Multi-step Synthesis: Starting from simpler pyrimidine precursors, bromination followed by acylation can be employed to construct the final product.
  • One-pot Synthesis: Utilizing a one-pot reaction approach where all reagents are combined simultaneously under controlled conditions can simplify the synthesis process.

The applications of this compound span various fields:

  • Pharmaceutical Industry: Due to its potential biological activities, it may serve as a lead compound in drug development for treating infections or cancers.
  • Chemical Research: It can be used as a building block in organic synthesis and medicinal chemistry research.
  • Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-isopropylacetamide focus on its binding affinity to various biological targets. These studies may reveal:

  • Protein-Ligand Interactions: Understanding how this compound interacts with specific proteins could elucidate its mechanism of action and therapeutic potential.
  • Receptor Binding Studies: Evaluating its effects on different receptors can provide insights into its pharmacological profile.

Several compounds share structural similarities with 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-isopropylacetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-oneContains methoxymethyl groupExhibits different solubility properties
2-amino-3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acidAmino acid derivativePotentially higher bioactivity due to amino group
3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acidPropanoic acid derivativeMay show enhanced metabolic stability

These compounds highlight the diversity within the pyrimidine derivatives and their potential applications in medicinal chemistry while emphasizing the unique features of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-isopropylacetamide.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

289.00620 g/mol

Monoisotopic Mass

289.00620 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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